7-Benzyl-8-bromo-3-methylxanthine chemical structure and properties
7-Benzyl-8-bromo-3-methylxanthine chemical structure and properties
An In-Depth Technical Guide to 7-Benzyl-8-bromo-3-methylxanthine: A Versatile Synthon in Medicinal Chemistry
Abstract
7-Benzyl-8-bromo-3-methylxanthine is a synthetic derivative of the purine alkaloid xanthine. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and significant role in medicinal chemistry. Characterized by a benzyl group at the N7 position, a methyl group at the N3 position, and a bromine atom at the C8 position, this molecule serves as a highly valuable synthetic intermediate, or synthon. The reactivity of the C8-bromo substituent makes it an ideal starting point for the development of novel compounds, particularly adenosine receptor antagonists and other potential therapeutic agents. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the strategic use of this compound in modern pharmaceutical research.
The Xanthine Scaffold: A Privileged Structure in Pharmacology
The xanthine nucleus is a foundational structure in pharmacology, with naturally occurring derivatives like caffeine and theophylline being among the most widely consumed psychoactive substances globally.[1][2] These compounds exert a wide range of biological effects, primarily through two key mechanisms: the competitive antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.[3][4] This dual activity modulates critical cellular signaling pathways, leading to effects such as central nervous system stimulation, bronchodilation, and anti-inflammatory responses.[5]
The pharmacological versatility of the xanthine scaffold has prompted extensive research into synthetic derivatives.[2][5] By strategically modifying the substituents at the N1, N3, N7, and C8 positions, chemists can fine-tune the molecule's affinity and selectivity for specific biological targets.[3][6] 7-Benzyl-8-bromo-3-methylxanthine emerges as a particularly important molecule in this context. It is not typically an end-product drug but rather a crucial intermediate used to build more complex and targeted molecules.[7][8] The presence of the bromine atom at the C8 position serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce diverse functional groups and explore new structure-activity relationships (SAR).[7]
Chemical Structure and Physicochemical Properties
The formal chemical identity and structural characteristics of 7-Benzyl-8-bromo-3-methylxanthine are fundamental to understanding its reactivity and handling.
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IUPAC Name: 7-benzyl-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Molecular Formula: C₁₃H₁₁BrN₄O₂
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CAS Number: While the core, 8-bromo-3-methylxanthine, has a dedicated CAS number (93703-24-3), the specific N7-benzylated derivative is primarily a research intermediate and may not have a unique, universally registered CAS number.[9][10][11][12]
Chemical Structure Diagram
Caption: Chemical structure of 7-Benzyl-8-bromo-3-methylxanthine.
Physicochemical Data Summary
The properties of this molecule are derived from its parent structure, 8-bromo-3-methylxanthine, with modifications conferred by the N7-benzyl group. The benzyl group significantly increases the molecule's lipophilicity.
| Property | Value | Source/Rationale |
| Molecular Weight | 347.18 g/mol | Calculated from formula C₁₃H₁₁BrN₄O₂ |
| Appearance | White to light yellow solid | Inferred from related compounds like 8-bromo-3-methylxanthine.[10][11] |
| Melting Point | >300 °C (decomposes) | Based on the high melting point of the 8-bromo-3-methylxanthine core.[11][13] |
| Solubility | Slightly soluble in DMF, DMSO; Insoluble in water | The xanthine core confers poor water solubility, while the benzyl group enhances solubility in organic solvents.[9] |
| XLogP3 | ~2.5 - 3.5 | Estimated; significantly higher than the parent 8-bromo-3-methylxanthine (~0.3) due to the addition of the lipophilic benzyl group.[12] |
| Hydrogen Bond Donors | 0 | The N1 and N9 protons of the parent xanthine are substituted. |
| Hydrogen Bond Acceptors | 3 | The two carbonyl oxygens and one of the imidazole nitrogens.[12] |
Synthesis and Chemical Reactivity
The synthesis of 7-Benzyl-8-bromo-3-methylxanthine is a well-defined process, building upon the established chemistry of xanthines. Its primary utility lies in the subsequent reactivity of the C8-bromo position.
Synthetic Workflow
A robust and common method involves a two-step sequence starting from 3-methylxanthine.
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Electrophilic Bromination: The C8 position on the xanthine ring is electron-rich and susceptible to electrophilic substitution. Treatment of 3-methylxanthine with a brominating agent selectively installs the bromine atom at this position.
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N-Alkylation (Benzylation): The resulting 8-bromo-3-methylxanthine is then alkylated with benzyl bromide or benzyl chloride. The N7 position is generally more nucleophilic and sterically accessible than the N9 position in the parent 8-bromoxanthine under basic conditions, leading to the desired product.[8]
Caption: Two-step synthesis of 7-Benzyl-8-bromo-3-methylxanthine.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a representative method for synthesizing the title compound.
Step 1: Synthesis of 8-Bromo-3-methylxanthine [11]
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Materials: 3-methylxanthine, glacial acetic acid, sodium acetate, bromine.
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Procedure:
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Suspend 3-methylxanthine (1 eq.) in glacial acetic acid in a round-bottom flask equipped with a stir bar.
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Add sodium acetate (2 eq.) to the suspension.
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Causality: Sodium acetate acts as a base to neutralize the HBr byproduct, preventing the reaction from stalling and maintaining a suitable pH.
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Warm the mixture to 50-60 °C with stirring.
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Slowly add a solution of bromine (1.2 eq.) in acetic acid dropwise. Maintain the temperature throughout the addition.
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Causality: Dropwise addition controls the exothermic reaction and prevents the formation of poly-brominated side products.
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After the addition is complete, continue stirring at 65 °C for 3 hours to drive the reaction to completion.
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Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
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Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The product is a light-yellow solid.
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Validation: The product's identity can be confirmed by melting point analysis and LC-MS, which should show a molecular ion peak (MH+) at m/z 245/247, corresponding to the bromine isotopes.[11]
Step 2: Synthesis of 7-Benzyl-8-bromo-3-methylxanthine (Adapted from similar reactions[8])
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Materials: 8-bromo-3-methylxanthine, benzyl bromide, potassium carbonate (K₂CO₃), dimethylformamide (DMF).
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Procedure:
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Dissolve 8-bromo-3-methylxanthine (1 eq.) in anhydrous DMF in a round-bottom flask.
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Add anhydrous potassium carbonate (2-3 eq.) to the solution.
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Causality: K₂CO₃ is a mild base that deprotonates the N7 position of the xanthine ring, creating the nucleophile necessary for the subsequent alkylation reaction.
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Add benzyl bromide (1.1 eq.) dropwise to the stirring suspension.
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Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
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After completion, cool the mixture and pour it into water to precipitate the product.
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Collect the solid by vacuum filtration, wash thoroughly with water to remove DMF and salts, and dry.
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Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.
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Validation: The final product can be characterized by ¹H NMR (presence of benzyl protons), ¹³C NMR, and mass spectrometry (MH+ at m/z 347/349).
Biological Activity and Therapeutic Potential
The primary significance of 7-Benzyl-8-bromo-3-methylxanthine in drug discovery stems from its dual identity as both a potential adenosine receptor antagonist and a versatile chemical building block.
Mechanism of Action: Adenosine Receptor Antagonism
Adenosine is a ubiquitous signaling molecule that modulates physiological processes by activating four G-protein coupled receptor subtypes: A₁, A₂ₐ, A₂ᵦ, and A₃. Xanthine derivatives, sharing a structural resemblance to the purine core of adenosine, act as competitive antagonists at these receptors.[14]
Substitutions on the xanthine scaffold are critical for determining receptor affinity and selectivity.[15]
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N7-Substituent (Benzyl Group): Modifications at the N7 position can decrease affinity for the A₁ receptor, thereby increasing selectivity towards A₂ₐ or A₂ᵦ receptors.[1] The bulky benzyl group influences the orientation of the molecule within the receptor's binding pocket.
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C8-Substituent (Bromo Group): The C8 position is a key interaction point. While the bromo-substituent itself contributes to binding, its main role in a drug development context is as a synthetic handle. Replacing the bromine with larger, more complex groups is a common strategy to dramatically increase potency and selectivity.[15]
Caption: Competitive antagonism at an adenosine receptor.
Application as a Key Synthetic Intermediate
The most immediate and practical application of 7-Benzyl-8-bromo-3-methylxanthine is as a synthon for building compound libraries. The C8-bromo position is ripe for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira) or nucleophilic aromatic substitution.[16] This allows for the systematic introduction of diverse chemical moieties to probe the SAR of a target.
For example, reacting 7-Benzyl-8-bromo-3-methylxanthine with various primary or secondary amines can yield a series of 8-aminoxanthine derivatives.[7] This approach has been successfully used to develop potent and selective antagonists for adenosine receptors, which have therapeutic potential in neurodegenerative diseases, inflammation, and asthma.[5][6] Furthermore, the core structure is related to intermediates used in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes, highlighting the broad utility of the 8-bromoxanthine scaffold in modern medicine.[9][17]
Conclusion and Future Directions
7-Benzyl-8-bromo-3-methylxanthine is more than just a chemical compound; it is a strategic tool for medicinal chemists and drug developers. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an ideal starting point for creating novel molecules with tailored pharmacological profiles. While it possesses inherent activity as an adenosine receptor antagonist, its principal value lies in its role as a versatile synthon.
Future research efforts will likely continue to leverage this and similar intermediates to:
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Develop highly selective antagonists for individual adenosine receptor subtypes to minimize off-target effects.
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Explore its use in the synthesis of inhibitors for other enzyme families, such as kinases or phosphodiesterases.
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Generate focused compound libraries for high-throughput screening against a wide array of biological targets, accelerating the pace of drug discovery.
By understanding the core principles of its synthesis and reactivity, researchers can effectively harness the potential of 7-Benzyl-8-bromo-3-methylxanthine to advance the development of next-generation therapeutics.
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